2-Amino-1-naphthoic acid hydrochloride
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Overview
Description
2-Amino-1-naphthoic acid hydrochloride is an organic compound with the molecular formula C11H10ClNO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group and a carboxylic acid group on the naphthalene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-naphthoic acid hydrochloride typically involves the nitration of naphthalene followed by reduction and subsequent hydrolysis. One common method involves the following steps:
Nitration: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 2-amino-1-naphthalene.
Hydrolysis: The amino group is then converted to the carboxylic acid group through hydrolysis, yielding 2-Amino-1-naphthoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-naphthoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines.
Major Products
Oxidation: Naphthoquinones
Reduction: 2-Amino-1-naphthol
Substitution: Azo dyes
Scientific Research Applications
2-Amino-1-naphthoic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-naphthoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-naphthoic acid
- 1-Amino-2-naphthol hydrochloride
- 3-Amino-2-naphthoic acid
Uniqueness
2-Amino-1-naphthoic acid hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. Its combination of an amino group and a carboxylic acid group allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-aminonaphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO2.ClH/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-6H,12H2,(H,13,14);1H |
InChI Key |
QPIWUDLLFSQVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N.Cl |
Origin of Product |
United States |
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